1-(5-ブロモ-7-クロロ-1H-インドール-1-イル)エタノン

説明

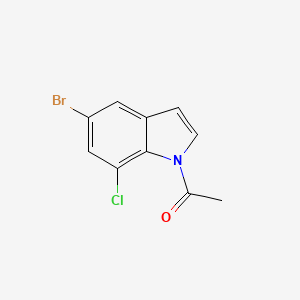

1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, characterized by the presence of bromine and chlorine atoms on the indole ring, exhibits unique chemical properties that make it a subject of interest in various scientific fields.

科学的研究の応用

1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone has several scientific research applications:

作用機序

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment and the development of new useful derivatives .

Mode of Action

Indole derivatives are known to interact with their targets, causing various changes that result in their biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Biochemical Pathways

Indole derivatives are known to affect various biochemical pathways, leading to their diverse biological activities . The downstream effects of these pathways contribute to the compound’s therapeutic potential .

Pharmacokinetics

The compound’s molecular weight of 27253 suggests that it may have suitable properties for bioavailability, as compounds with a molecular weight below 500 are generally considered to have good bioavailability.

Result of Action

Indole derivatives are known to have diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects .

生化学分析

Biochemical Properties

1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone, have been shown to inhibit certain enzymes involved in cancer cell proliferation . The compound’s interaction with these enzymes can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells . Additionally, 1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone may interact with proteins involved in cell signaling pathways, further modulating cellular responses.

Cellular Effects

1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can modulate the activity of key signaling molecules, such as kinases and transcription factors, leading to altered gene expression patterns . This modulation can result in changes in cellular metabolism, including the inhibition of glycolysis and the promotion of oxidative phosphorylation, ultimately affecting cell survival and proliferation.

Molecular Mechanism

The molecular mechanism of action of 1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For instance, 1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . This inhibition can result in the suppression of downstream signaling events, ultimately leading to changes in gene expression and cellular function. Additionally, the compound may induce changes in the expression of specific genes, further modulating cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that 1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone remains stable under certain conditions, but may degrade over time when exposed to light or heat . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential effects on cellular function, including changes in cell proliferation, apoptosis, and differentiation.

Dosage Effects in Animal Models

The effects of 1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as the inhibition of tumor growth and the suppression of inflammation . At higher doses, 1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism . The compound may undergo biotransformation through phase I and phase II metabolic reactions, leading to the formation of metabolites that can be further excreted from the body . These metabolic pathways can affect the compound’s bioavailability, efficacy, and toxicity, making it essential to understand its metabolic profile for therapeutic applications.

Transport and Distribution

The transport and distribution of 1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone within cells and tissues are critical factors that influence its activity and function . The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution within cells . Additionally, the localization and accumulation of 1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone in certain tissues can impact its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of 1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone plays a crucial role in its activity and function . The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall efficacy in modulating cellular responses.

準備方法

The synthesis of 1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone typically involves the following steps:

Starting Materials: The synthesis begins with commercially available indole derivatives.

Bromination and Chlorination: The indole ring is selectively brominated and chlorinated using reagents such as bromine and chlorine gas under controlled conditions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the compound.

化学反応の分析

1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield dehalogenated products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming biaryl compounds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.

類似化合物との比較

1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone can be compared with other indole derivatives such as:

1-(5-Fluoro-7-chloro-1H-indol-1-yl)ethanone: Similar in structure but with a fluorine atom instead of bromine, exhibiting different reactivity and biological activity.

1-(5-Bromo-7-methyl-1H-indol-1-yl)ethanone: Contains a methyl group instead of chlorine, leading to variations in chemical properties and applications.

生物活性

Overview

1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone is a synthetic compound belonging to the indole family, which is recognized for its diverse biological activities. Indole derivatives have been extensively studied due to their potential therapeutic applications, including anticancer, antimicrobial, and antiviral properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and relevant case studies.

- Molecular Formula: C_10H_8BrClN

- Molecular Weight: 272.53 g/mol

- Structure: The compound features a bromine and chlorine substitution on the indole ring, which significantly influences its reactivity and biological interactions.

The biological activity of 1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone is primarily mediated through its interactions with various molecular targets.

Key Mechanisms Include:

- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation, suggesting a potential role in anticancer therapies.

- Receptor Binding: It interacts with multiple receptors, leading to alterations in cellular signaling pathways that affect cell growth and apoptosis .

- Influence on Biochemical Pathways: The compound affects several biochemical pathways, which can lead to diverse cellular responses, including changes in gene expression and metabolism.

Anticancer Activity

1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone exhibits significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung adenocarcinoma) | <10 | |

| A375 (Melanoma) | 5.7 | |

| Hela (Cervical carcinoma) | Inactive |

In a study assessing the cytotoxicity of various indole derivatives, this compound demonstrated selective inhibition against A375 cells while being less effective against others like Hela .

Antimicrobial Activity

Indole derivatives are known for their antimicrobial properties. Preliminary studies indicate that 1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone may possess activity against certain bacterial strains, although detailed investigations are needed to quantify this effect.

Case Studies and Research Findings

Case Study 1: Anticancer Potential

A research study evaluated the efficacy of several indole derivatives, including 1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone, in inhibiting cancer cell proliferation. The results indicated a promising anticancer profile with specific IC50 values demonstrating its selective cytotoxicity against melanoma cells compared to other cancer types .

Case Study 2: Enzyme Interaction

Investigations into the enzyme inhibition capabilities of this compound revealed that it could effectively inhibit enzymes linked to cancer progression. This suggests potential applications in developing targeted cancer therapies .

特性

IUPAC Name |

1-(5-bromo-7-chloroindol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClNO/c1-6(14)13-3-2-7-4-8(11)5-9(12)10(7)13/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWWFHTIPZJKUAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=CC2=CC(=CC(=C21)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646834 | |

| Record name | 1-(5-Bromo-7-chloro-1H-indol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000343-44-1 | |

| Record name | 1-(5-Bromo-7-chloro-1H-indol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。